molecular formula C18H13Cl2N3O4 B604544 N'-(2,4-dichlorobenzoyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide CAS No. 304878-06-6

N'-(2,4-dichlorobenzoyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B604544
CAS No.: 304878-06-6
M. Wt: 406.2g/mol
InChI Key: ACPAWRQOAYONNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with a molecular formula of C18H13Cl2N3O4 This compound is known for its unique chemical structure, which includes a quinoline core, a hydrazide group, and dichlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the hydrazide group: The quinoline derivative is then reacted with hydrazine hydrate to form the carbohydrazide.

    Attachment of the dichlorophenyl group: Finally, the compound is acylated with 2,4-dichlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Shares a similar quinoline core and hydrazide group.

    N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Contains similar dichlorophenyl substituents.

Uniqueness

The uniqueness of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

CAS No.

304878-06-6

Molecular Formula

C18H13Cl2N3O4

Molecular Weight

406.2g/mol

IUPAC Name

N'-(2,4-dichlorobenzoyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C18H13Cl2N3O4/c1-23-13-5-3-2-4-11(13)15(24)14(18(23)27)17(26)22-21-16(25)10-7-6-9(19)8-12(10)20/h2-8,24H,1H3,(H,21,25)(H,22,26)

InChI Key

ACPAWRQOAYONNS-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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